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8-Methyl-8-azabicyclo[3.2.1]octan-6-OL

Cat. No.: B3147201
CAS No.: 617705-57-4
M. Wt: 141.21 g/mol
InChI Key: PZPVPVJLCPBGRW-UHFFFAOYSA-N
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Description

Significance of the 8-Azabicyclo[3.2.1]octane Scaffold in Chemical and Biological Research

The 8-azabicyclo[3.2.1]octane core, also known as the tropane (B1204802) skeleton, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a fixed orientation for appended functional groups, which is crucial for specific interactions with biological targets. This has made it a focal point for the development of a wide array of biologically active compounds.

Research has extensively explored derivatives of the 8-azabicyclo[3.2.1]octane scaffold for their potential therapeutic applications. For instance, modifications of this core structure have led to the synthesis of potent antagonists for the kappa opioid receptor, which are being investigated for the treatment of various neurological and psychiatric disorders. Furthermore, this scaffold is central to the development of inhibitors for monoamine transporters, including those for dopamine (B1211576) and serotonin, which are critical targets in the management of conditions like depression and Parkinson's disease.

The versatility of the 8-azabicyclo[3.2.1]octane scaffold allows for the stereoselective synthesis of various derivatives, enabling researchers to fine-tune the pharmacological properties of the resulting molecules. The enantioselective synthesis of specific isomers, such as (1S,5S,6R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one, a close relative of the title compound, highlights the sophisticated chemical strategies employed to access biologically active tropane alkaloids.

Historical Context of Tropane Alkaloid Research and Evolution of the Field

The study of tropane alkaloids has a rich history deeply intertwined with the development of pharmacology and organic chemistry. For centuries, plants from the Solanaceae family, such as deadly nightshade (Atropa belladonna) and jimsonweed (Datura stramonium), have been known for their potent physiological effects, which are attributable to the tropane alkaloids they contain. chiralen.com

The formal investigation into these compounds began in the 19th century with the isolation of atropine (B194438) in 1833 by Geiger and Hesse. This was followed by the isolation of cocaine from coca leaves in the mid-1850s. chiralen.com The structural elucidation of these complex molecules, a significant challenge for the chemists of the era, and the subsequent total synthesis of tropinone (B130398) by Richard Willstätter in 1901, marked major milestones in the field.

The 20th century saw continued exploration into the biosynthesis of tropane alkaloids, with researchers piecing together the intricate enzymatic pathways that lead to their formation in plants. This foundational knowledge has paved the way for modern biotechnological approaches to produce these valuable compounds. The evolution of this research field continues today, with a focus on developing novel synthetic methodologies and exploring the therapeutic potential of new tropane alkaloid derivatives.

Total Chemical Synthesis Approaches to the 8-Azabicyclo[3.2.1]octane Skeleton

The construction of the 8-azabicyclo[3.2.1]octane skeleton, the core of tropane alkaloids, has been a significant focus of synthetic organic chemistry. ehu.esresearchgate.net These efforts have led to a variety of strategies, from classical multicomponent reactions to modern catalytic methods, enabling access to this medicinally important scaffold. nih.govresearchgate.net

The classical approach to the tropane skeleton is exemplified by the Robinson-Schöpf synthesis of tropinone, first reported in 1917. This biomimetic reaction involves a one-pot, three-component condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid (or its ester), which proceeds through a double Mannich reaction. researchgate.net This method remains a cornerstone for the synthesis of tropinone and its derivatives due to its efficiency and the availability of the starting materials.

Modern strategies have expanded the synthetic toolbox for constructing the 8-azabicyclo[3.2.1]octane core. These include various cycloaddition reactions, tandem processes, and transition-metal-catalyzed cyclizations. For instance, sequential oxidative Mannich reactions have been employed to build the bicyclic system. This approach involves an intermolecular coupling followed by an intramolecular cyclization, mediated by an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov Other innovative methods include gold-catalyzed cascade reactions that can assemble the related oxabicyclo[3.2.1]octane core, which can be adapted for the synthesis of the aza-analogue. nih.gov

Given that the biological activity of tropane alkaloids is often dependent on their stereochemistry, the development of stereoselective and enantioselective synthetic methods is of paramount importance. ehu.es A significant portion of modern research in this area is dedicated to controlling the absolute configuration of the chiral centers within the 8-azabicyclo[3.2.1]octane framework. ehu.esresearchgate.net These strategies can be broadly categorized into methods that utilize chiral starting materials, chiral auxiliaries, asymmetric catalysis, and desymmetrization of meso compounds. ehu.esnih.govresearchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the synthesis of tropane scaffolds, chiral auxiliaries have been effectively used in cycloaddition reactions. For example, chiral sulfoxides have been employed to control the stereochemistry of [3+2] cycloadditions with 3-oxidopyridinium ylides. ehu.es Another common chiral auxiliary is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's reagent, which can be used to form diastereomeric esters with alcohol-containing tropane derivatives, allowing for the determination of their absolute configuration via NMR spectroscopy. nih.govnih.gov

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of tropane scaffolds. nih.gov This approach avoids the need for stoichiometric amounts of chiral reagents and often provides high levels of enantioselectivity. acs.org Organocatalysis, for instance, has been successfully applied to the [5+2] cycloaddition of 3-oxidopyridinium betaines with dienamines, affording tropane derivatives with excellent control of regio-, diastereo-, and enantioselectivity. researchgate.netau.dkau.dk Transition metal catalysis, particularly with rhodium, has been utilized in asymmetric Suzuki-Miyaura cross-coupling reactions of N-Boc-nortropane-derived allylic chlorides to introduce aryl groups with high enantioselectivity. nih.govacs.orgresearchgate.net

Catalyst/Auxiliary TypeReaction TypeKey Features
Chiral Sulfoxide[3+2] CycloadditionDiastereoselective cycloaddition with 3-oxidopyridinium ylides. ehu.es
MTPA (Mosher's Reagent)Derivatization for NMR analysisDetermination of absolute configuration of hydroxylated tropanes. nih.gov
Organocatalyst (e.g., chiral amine)[5+2] CycloadditionEnantioselective synthesis of tropane scaffolds from 3-oxidopyridinium betaines. researchgate.netau.dk
Rhodium-complex with chiral ligandSuzuki-Miyaura cross-couplingAsymmetric arylation of nortropane derivatives. nih.govacs.org

A widely used strategy for accessing chiral tropane derivatives is the desymmetrization of the meso compound tropinone through enantioselective deprotonation. ehu.esresearchgate.net This method typically employs chiral lithium amide bases to selectively remove one of the two enantiotopic α-protons of tropinone, generating an enantioenriched lithium enolate. This chiral enolate can then be trapped with various electrophiles to afford a range of functionalized tropanes with high enantiomeric excess. ehu.esacs.org

For example, chiral lithium amides derived from phenylglycinol or (S,S)-diphenylethylenediamine have been shown to be highly effective in the enantioselective deprotonation of tropinone. ehu.es The resulting enolate can participate in aldol reactions with aldehydes, such as benzaldehyde, to produce precursors for the synthesis of various tropane alkaloids. ehu.es The enantioselectivity of this deprotonation can be influenced by the choice of the chiral base and the presence of additives like lithium chloride. acs.orgcdnsciencepub.com

Chiral Lithium Amide BaseElectrophileProduct TypeEnantiomeric Excess (ee)
Phenylglycinol-derivedBenzaldehydeAldol adductExcellent ee reported ehu.es
(S,S)-diphenylethylenediamine-derivedSilylating agentSilyl enol etherHigh ee reported ehu.es
Bis-α,α'-methylbenzylamide with LiClAlkyl chloroformatesRing-opened cycloheptenonesUp to 95% ee cdnsciencepub.com

Tandem reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer an efficient route to complex molecules like tropanes. princeton.edu Cascade cycloadditions are a particularly powerful type of tandem reaction for the construction of the 8-azabicyclo[3.2.1]octane skeleton. nih.govnih.govd-nb.info

One notable example is the [5+2] cycloaddition between 3-oxidopyridinium betaines and olefins or dienamines. researchgate.netau.dkau.dk This reaction can be catalyzed by organocatalysts to achieve high levels of enantioselectivity, providing direct access to functionalized tropane scaffolds. researchgate.netau.dk Another important cascade process involves a 6π-electrocyclic ring-opening of cyclopropanated pyrroles or furans to generate a transient 1,3-dipole, which is then trapped in a Huisgen [3+2] cycloaddition with a dipolarophile. nih.govnih.govd-nb.info This microwave-assisted cascade provides a stereoselective route to 8-aza- and 8-oxabicyclo[3.2.1]octanes. nih.govnih.gov

A modern and versatile strategy for the synthesis of the tropane core involves the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement. nih.gov This approach allows for the construction of the 8-azabicyclo[3.2.1]octane skeleton in a controlled manner and is amenable to late-stage functionalization, which is advantageous for creating diverse analogues. nih.gov

The key vinyl aziridine rearrangement can be promoted by various catalysts, with copper(II) catalysts in the presence of sodium bromide being particularly effective. nih.gov This method enables the reaction to proceed at lower temperatures, minimizing decomposition and side reactions. The resulting C6/C7-unsaturated tropane can serve as a versatile intermediate for further modifications. nih.gov The rearrangement of vinylaziridines is a strain-releasing process that can be used to form various ring sizes, including the seven-membered ring found in the tropane skeleton. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B3147201 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL CAS No. 617705-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9-6-3-2-4-7(9)8(10)5-6/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPVPVJLCPBGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1C(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies on 8 Methyl 8 Azabicyclo 3.2.1 Octan 6 Ol and Tropane Derivatives

Impact of Substituent Position and Stereochemistry on Receptor Affinity

The biological activity of tropane (B1204802) derivatives is profoundly influenced by the nature, position, and stereochemical orientation of substituents on the tropane ring. nih.gov Key positions for modification include the C-3, C-6, C-7, and N-8 positions, with each site offering a unique opportunity to alter the pharmacological profile of the resulting molecule.

Substitutions at the C-3 position of the tropane ring have been extensively studied. For instance, the presence of an ester group at C-3 is a common feature in many biologically active tropane alkaloids, such as atropine (B194438) and scopolamine. uomustansiriyah.edu.iq The nature of this ester group significantly impacts antimuscarinic potency. nih.gov For example, 2αR-tropanyl benzylate was found to be more potent in its antimuscarinic activity than atropine. nih.gov In a series of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters, compounds with a benzothiophene substituent demonstrated significant binding profiles and high selectivity for the dopamine (B1211576) transporter (DAT) over the serotonin transporter (SERT). nih.gov

Modifications at the C-6 and C-7 positions have also been shown to affect receptor affinity. Introduction of a methyl group at either the 6- or 7-position of cocaine analogues generally led to a decrease in affinity for monoamine transporters, particularly the norepinephrine transporter (NET). researchgate.net However, hydroxylation at the C-6 or C-7 position in phenyltropanes has been shown to increase DAT selectivity while maintaining similar potency to their non-hydroxylated counterparts. researchgate.net

The substituent at the N-8 position, typically a methyl group in naturally occurring tropane alkaloids, plays a crucial role in receptor interaction. nih.gov The synthesis and pharmacological characterization of a series of N-substituted 3-(4-fluorophenyl)tropane derivatives revealed that these compounds displayed binding characteristics similar to cocaine, with several showing substantially higher affinity for cocaine recognition sites. nih.gov Quaternization of the nitrogen atom, as seen in N-methylatropine and N-methylscopolamine, can lead to very high binding affinity for muscarinic receptors. semanticscholar.org

Table 1: Impact of Substituents on Receptor Affinity of Tropane Derivatives

Compound/Modification Position of Substituent Receptor Target Effect on Affinity/Activity
2αR-tropanyl benzylate C-3 Muscarinic Receptors More potent than atropine nih.gov
Benzothiophene substitution C-3 Dopamine Transporter (DAT) Significant binding and high selectivity over SERT nih.gov
Methyl group C-6 or C-7 Monoamine Transporters Diminished affinity, especially for NET researchgate.net
Hydroxylation C-6 or C-7 Dopamine Transporter (DAT) Increased selectivity with similar potency researchgate.net
N-substitution (e.g., allyl, propyl) N-8 Cocaine Recognition Sites High affinity, comparable to cocaine nih.gov
Quaternization of Nitrogen N-8 Muscarinic Receptors Very high binding affinity semanticscholar.org

The stereochemistry of substituents on the tropane ring, specifically their endo or exo orientation, is a critical determinant of biological activity. The rigid nature of the bicyclic system places these substituents in distinct spatial arrangements, which can significantly impact how a ligand fits into a receptor's binding pocket. masterorganicchemistry.commasterorganicchemistry.com

In many cases, the endo orientation is preferred for optimal receptor interaction. For instance, in a series of azabicyclo[3.2.1]octane sulfonamides developed as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, constraining the piperidine core into the more rigid azabicyclo[3.2.1]octane scaffold was beneficial for activity. acs.org Further modifications leading to an endo-ethoxymethyl-pyrazinyloxy substituent resulted in a compound with a superior pharmacological and pharmacokinetic profile. acs.org

Conversely, there are instances where the exo orientation leads to higher affinity or selectivity. The preference for endo versus exo can be influenced by factors such as steric hindrance and the potential for secondary orbital interactions within the binding site. masterorganicchemistry.comresearchgate.net The endo product is often the kinetically favored product in Diels-Alder reactions used to synthesize such compounds, even though the exo product may be thermodynamically more stable due to reduced steric hindrance. masterorganicchemistry.com Computational studies have been employed to investigate the mechanisms behind endo/exo selectivity, providing insights that are consistent with experimental observations. researchgate.net

Biological receptors are chiral environments, and as such, they often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer of a chiral ligand over the other. This enantiomeric specificity is a well-established principle in pharmacology and is particularly relevant for tropane derivatives, which can possess multiple chiral centers. researchgate.net

The synthesis of enantiomerically pure tropane derivatives is crucial for understanding their pharmacology and for developing drugs with improved therapeutic indices. researchgate.net For example, studies with enantiopure C-6/C-7-hydroxylated phenyltropanes have demonstrated their enhanced selectivity for the dopamine transporter. researchgate.net The absolute configuration of the substituents can dramatically affect binding affinity and functional activity.

The development of asymmetric synthetic methods has been a key focus in tropane chemistry to allow for the selective preparation of desired enantiomers. researchgate.net This enables a more precise evaluation of the SAR and the identification of the more potent enantiomer for further development.

Rational Design of Tropane-Based Ligands for Specific Receptors

The understanding of SAR principles has enabled the rational design of tropane-based ligands that target specific receptor subtypes with high affinity and selectivity. This approach has been particularly successful in the development of ligands for muscarinic and nicotinic acetylcholine receptors. nih.govnih.gov

Tropane alkaloids like atropine and scopolamine are classical, non-selective muscarinic acetylcholine receptor antagonists. nih.govnih.gov The protonated tropane nitrogen at physiological pH is thought to form an ionic interaction with a conserved aspartate residue in the third transmembrane helix of muscarinic receptors. mdpi.com The quest for more selective muscarinic receptor antagonists has been a major driver of research in this area. researchgate.netnih.gov

Rational drug design has led to the synthesis of novel tropane derivatives with improved selectivity for specific mAChR subtypes. For example, through optimization of the SAR around the tropane scaffold, a quaternary ammonium salt was identified as a very potent M3 mAChR antagonist with a long duration of action. nih.gov The design of bipharmacophoric ligands, combining orthosteric and allosteric modulators, has also been explored to create partial agonists for the M1 muscarinic receptor. nih.gov Benzatropine, a selective M1 muscarinic acetylcholine receptor antagonist, combines the tropine skeleton of atropine with the benzohydryl moiety of diphenhydramine. nih.gov

Table 2: Binding Affinities of Selected Tropane Derivatives at Muscarinic Acetylcholine Receptors

Compound Receptor Subtype Binding Affinity (Ki, nM) Reference
Atropine M1, M2, M3 1-10 mdpi.com
Scopolamine M1, M2, M3 High affinity semanticscholar.org
N-methylatropine Muscarinic < 0.1 (IC50) semanticscholar.org
N-methylscopolamine Muscarinic < 0.3 (IC50) semanticscholar.org
Quaternary ammonium salt 34 M3 Potent antagonist nih.gov

While often associated with muscarinic receptors, tropane alkaloids also interact with nicotinic acetylcholine receptors, albeit generally with lower affinities. semanticscholar.org However, the tropane scaffold has served as a template for the design of ligands with significant nAChR activity. nih.govscholarsportal.info The development of selective nAChR ligands is a key goal in drug discovery for various central nervous system disorders. wikipedia.org

SAR studies have guided the synthesis of novel tropane derivatives targeting specific nAChR subtypes. For instance, a library of α7 nAChR ligands based on the tropane moiety has been synthesized, with amide derivatives showing efficient binding to the receptor. nih.gov The incorporation of polar substituents, such as a hydroxyl group, into the tropane ring has been explored to investigate the effects on receptor binding and selectivity. scholarsportal.info The tropane ring can act as a shield, covering the cationic head of acetylcholine at nicotinic receptors.

Table 3: Binding Affinities of Selected Tropane-Based Ligands at Nicotinic Acetylcholine Receptors

Compound Class Receptor Subtype Binding Affinity (Ki, nM) Reference
Amide derivatives of tropane α7 nAChR 14 - 133 nih.gov
Cocaine nAChR Lower affinity than at mAChRs semanticscholar.org

Monoamine Transporter (Dopamine, Serotonin, Norepinephrine) Modulation

The 8-azabicyclo[3.2.1]octane skeleton, a core feature of tropane alkaloids, serves as a versatile scaffold for developing ligands that modulate monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the tropane ring significantly influence binding affinity and selectivity for these transporters.

Derivatives of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane have been investigated for their interactions with DAT, SERT, and NET. nih.gov The rigid ethylidenyl-8-azabicyclo[3.2.1]octane structure was found to impart modest stereoselective binding and inhibition of dopamine uptake at the DAT. nih.gov SAR studies in this series identified specific N-substitutions on the tropane ring that significantly impact selectivity. For instance, an 8-cyclopropylmethyl group was found to confer high SERT/DAT selectivity, with one such derivative (22e) being a highly potent and selective DAT ligand (DAT Ki of 4.0 nM; SERT/DAT selectivity ratio of 1060). nih.govresearchgate.net Similarly, an 8-chlorobenzyl derivative (22g) demonstrated high selectivity for DAT over NET (DAT Ki of 3.9 nM; NET/DAT selectivity ratio of 1358). nih.govresearchgate.net These findings contrast with 3-phenyltropane-based inhibitors where N-substitution typically has little effect on affinity or selectivity. nih.gov

Alterations at other positions of the tropane core also play a critical role. For example, studies on 6- and 7-hydroxylated tropanes have shown that these modifications can enhance DAT versus SERT selectivity compared to unsubstituted analogs, particularly for 3α-aryl compounds. researchgate.netacs.org The position of the hydroxyl group is also important, with 7-hydroxy compounds generally being more potent at the DAT than their 6-hydroxy counterparts. researchgate.netacs.org The nature of the substituent at the C3 position consistently influences potency, with a rank order of 3,4-dichloro > 2-naphthyl > 4-fluoro > phenyl. researchgate.netacs.org

Furthermore, research on 2-substituted 3β-phenyltropanes indicates that increased lipophilicity at the β-C(2)-position leads to enhanced binding affinity and dopamine uptake potency. researchgate.net In general, substitution at the 6-position of certain tropane analogues with alkyl groups tends to decrease activity as the chain length of the substituent increases. acs.org The unsubstituted enantiopure analogues (−)-19a (Ki = 33 nM) and (+)-20a (Ki = 60 nM) were found to be nearly equipotent with high-affinity cocaine binding site ligands. acs.org

The following table summarizes the binding affinities of selected 8-azabicyclo[3.2.1]octane derivatives at monoamine transporters.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT RatioNET/DAT Ratio
8-cyclopropylmethyl derivative (22e) 4.04240-1060-
8-chlorobenzyl derivative (22g) 3.9-5296-1358
(-)-19a 33----
(+)-20a 60----
6β-methyltropane (21b) 57----
6α-methyltropane (19b) 211----

N-Methyl-D-aspartate (NMDA) Receptor (GluN2B Subunit) Interactions

While the tropane scaffold is most famously associated with monoamine transporters and muscarinic receptors, certain derivatives have been found to interact with the N-Methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. nih.govmdpi.comsigmaaldrich.com NMDA receptor antagonists are a class of drugs that inhibit the action of the NMDAR. wikipedia.org Some tropane derivatives have been noted for their modulatory effects on the NMDA receptor system. nih.gov For example, the administration of scopolamine, a well-known tropane alkaloid, has been shown to modulate NMDA receptor systems. nih.gov Additionally, datumetine, a minor alkaloid from the Datura species which contains a tropane-like structure, is highlighted for its unique NMDA receptor modulatory effects. mdpi.com The interaction of tropane compounds with NMDA receptors suggests a broader pharmacological profile for this structural class, extending beyond their traditional roles as anticholinergic agents or dopamine uptake inhibitors.

Sigma (σ1, σ2) Receptor Binding

Tropane derivatives have demonstrated significant binding affinity for sigma (σ) receptors, which are unique binding sites in the central nervous system and peripheral tissues. nih.gov These receptors are classified into two main subtypes, σ1 and σ2. acs.org SAR studies have been conducted to understand the structural requirements for affinity and selectivity within the tropane class.

The analgesic tropane analogue (+/-)-SM 21 and its related compounds show a relatively high affinity for σ2 receptors compared to their affinity for muscarinic receptors. nih.gov This preferential affinity for σ2 over σ1 receptors suggests that (+/-)-SM 21 could be a valuable lead compound for designing σ2-selective ligands. nih.govresearchgate.net Further studies on a series of analgesic tropane derivatives confirmed that while these compounds interact with both sigma subtypes, they are not involved in the enhancement of acetylcholine release. nih.govresearchgate.net

The development of novel 8-azabicyclo[3.2.1]octan-3-ol derivatives has yielded compounds with high affinity for σ2 receptors and a very good σ1/σ2 selectivity ratio. ingentaconnect.com For example, compound 11b showed a very low σ1 receptor affinity (Ki > 1100 nM) but a high affinity for the σ2 receptor (Ki = 16.66 nM). ingentaconnect.com This high selectivity is a desirable characteristic for probes intended to study the specific functions of the σ2 receptor. ingentaconnect.com In another study, the introduction of a 4-fluorophenyl substituent at the indole nitrogen atom of a tropane derivative rendered very selective σ2 ligands with subnanomolar affinity. researchgate.net The compound 1-(4-fluorophenyl)-3-[4-[3-(4-fluorophenyl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]-1-butyl]-1H-indole (15a) was identified as a highly selective σ2 ligand (σ1 IC50 = 1200 nM; σ2 IC50 = 2.5 nM). researchgate.net

The binding affinities for selected tropane derivatives at sigma receptors are presented in the table below.

Compoundσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity Ratio
11a >110012.94>85
11b >110016.66>66
(+/-)-SM 21 High affinity for σ2High affinity for σ2Preferential for σ2
15a (IC50) 12002.50.002

Chemokine Receptor (CCR5) Binding

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that acts as a coreceptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells. nih.govwikipedia.org Consequently, CCR5 antagonists have been developed as an important class of anti-HIV therapeutics. nih.govacs.org The tropane scaffold has been successfully utilized in the structure-based design of novel and potent CCR5 antagonists. nih.govacs.orgacs.org

Starting from a piperidine-based CCR5 antagonist, researchers developed a tropane-derived analogue, compound 5, which is a highly potent ligand for the CCR5 receptor and exhibits broad-spectrum activity against various clinically relevant HIV isolates. nih.gov More recent efforts involved designing novel tropane derivatives based on the crystal structure of the CCR5-maraviroc complex. nih.govacs.org This led to the synthesis of 21 new derivatives, among which compounds 25 and 26 showed anti-HIV-1 activities comparable to the approved drug maraviroc and were more potent against a range of HIV-1 strains. nih.govacs.org Specifically, compound 25 displayed an IC50 of 8.34 nM, while compound 26 had an IC50 of 15.90 nM against CCR5. acs.org These compounds were found to inhibit all tested CCR5-tropic viral strains with EC50 values in the low nanomolar range. acs.org

The linker–tropane moiety is considered important for stabilizing the molecule's conformation and forming a salt-bridge contact with the CCR5 receptor. acs.org These studies highlight the potential of the 8-azabicyclo[3.2.1]octane framework in the development of effective HIV entry inhibitors.

CompoundCCR5 Binding (IC50, nM)Antiviral Activity (EC50, nM)
Maraviroc 1.42.8
Compound 25 8.340.29 - 16.93
Compound 26 15.900.29 - 16.93
VZMC013 3.29 (Ki)-

Computational Modeling in SAR Elucidation

Molecular Docking and Ligand-Receptor Complex Stability Studies

Computational modeling, particularly molecular docking, has become an indispensable tool for elucidating the structure-activity relationships of 8-azabicyclo[3.2.1]octane derivatives. These techniques provide insights into the putative binding modes and key interactions between ligands and their biological targets, guiding the design of more potent and selective compounds.

In the context of monoamine transporters, molecular docking studies have been used to understand how tropane derivatives interact with the binding sites of DAT, SERT, and NET. nih.govfrontiersin.org For example, docking studies revealed that certain pyran derivatives, which are triple reuptake inhibitors, form strong, conserved hydrogen bonds and hydrophobic interactions within the S1 site of all three transporters. nih.gov

For CCR5 antagonists, the design of novel tropane derivatives was explicitly based on the CCR5-maraviroc complex structure. nih.govacs.org Computational modeling suggested that the linker-tropane moiety is crucial for stabilizing the conformation of the molecule and for forming a salt-bridge interaction with the CCR5 receptor. acs.org The novel compounds 25 and 26 were found to have a different binding mode with CCR5 compared to maraviroc, which could be advantageous in overcoming drug resistance. nih.govacs.orgacs.org

Q & A

What synthetic strategies are employed to prepare 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL and its derivatives?

Methodological Answer:
Synthesis typically involves ring-closing strategies using tropane-based precursors. For example, hydroxylation at the 6-position can be achieved via stereoselective oxidation of 8-methyl-8-azabicyclo[3.2.1]octane derivatives using catalysts like OsO₄ or enzymatic methods . Protecting groups (e.g., tert-butyloxycarbonyl, BOC) are often applied to the nitrogen to prevent side reactions. Post-functionalization may include esterification or coupling with aromatic moieties via Stille or Suzuki cross-coupling reactions to explore structure-activity relationships (SAR) .

How does stereochemistry at the 6-hydroxy position affect biological activity in receptor binding assays?

Methodological Answer:
Stereochemical configuration significantly impacts receptor affinity. For instance, endo vs. exo hydroxyl orientation alters hydrogen-bonding interactions with sigma receptors. In vitro assays (e.g., radioligand displacement using [³H]-DTG for sigma-2 receptors) show that endo-6-hydroxy derivatives exhibit higher selectivity (Ki < 10 nM) compared to exo isomers . Chiral resolution via HPLC or enzymatic kinetic resolution is critical for isolating enantiomers prior to testing .

What analytical techniques are recommended for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the bicyclic framework and hydroxyl position. Key signals include δ 3.5–4.2 ppm (C6-OH) and δ 2.1–2.8 ppm (N-methyl group) .
  • Mass Spectrometry (HRMS): Exact mass determination (e.g., m/z 155.1412 for C₈H₁₅NO) validates molecular formula .
  • X-ray Crystallography: Resolves absolute stereochemistry, as demonstrated in hydrated gold(III) salt structures .

How can computational modeling optimize sigma receptor binding in derivatives?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with sigma-1/2 receptor binding pockets. Key parameters include:

  • Hydrogen Bonding: Hydroxyl group interaction with Glu172 (sigma-1) or Asp29 (sigma-2).
  • Lipophilic Fit: Substituent modifications (e.g., fluorophenyl groups) enhance van der Waals contacts .
    Free energy perturbation (FEP) calculations quantify binding affinity changes for SAR refinement .

What physicochemical properties influence the solubility and bioavailability of this compound?

Methodological Answer:

  • logP: Calculated logP ~1.2 (moderate lipophilicity) balances membrane permeability and aqueous solubility.
  • pKa: The tertiary amine (pKa ~9.5) ensures protonation in physiological pH, enhancing solubility in acidic buffers .
  • Salt Formation: Hydrochloride salts improve crystallinity and dissolution rates (e.g., 25 mg/mL in water at pH 3) .

How are radiolabeled analogs designed for in vivo pharmacokinetic studies?

Methodological Answer:
Fluorine-18 labeling at terminal alkyne/alkene substituents enables PET imaging. Microwave-assisted nucleophilic fluorination (e.g., using K₂.2.2/K⁺/¹⁸F⁻) achieves high radiochemical yield (>90%) . Metabolite analysis via LC-MS/MS identifies hydrolysis products (e.g., free hydroxy acid) in plasma .

What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves and safety goggles (Skin Irritant Category 2, H315) .
  • Ventilation: Conduct reactions in fume hoods due to potential amine volatility.
  • Spill Management: Neutralize with 5% acetic acid and adsorb with vermiculite .

How do structural modifications at the 3-position affect dopamine transporter (DAT) inhibition?

Methodological Answer:
Introducing biaryl groups at C3 (e.g., 3-(4-fluorophenyl)) via Pd-catalyzed cross-coupling increases DAT affinity (IC₅₀ ~50 nM). Stereoelectronic effects from para-substituents (e.g., -F, -OCH₃) enhance π-stacking with Phe155 in the DAT binding pocket . Comparative uptake assays (³H-dopamine) in HEK293 cells quantify inhibition efficacy .

What in vitro models are used to assess anticholinergic activity?

Methodological Answer:

  • Muscarinic Receptor Binding: Competition assays with [³H]-N-methylscopolamine in CHO cells expressing M1–M5 subtypes.
  • Functional Antagonism: Calcium flux assays (FLIPR) measure inhibition of carbachol-induced responses (EC₅₀ shifts) .
    Atropine (a structural analog) serves as a positive control .

How are stability studies conducted for derivatives in formulation development?

Methodological Answer:

  • Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 14 days.
  • Analytical Monitoring: UPLC-PDA tracks degradation products (e.g., hydroxylation at C6 or N-demethylation) .
  • Excipient Compatibility: Screen with mannitol, lactose, and PVP to identify stabilizers .

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Reactant of Route 1
8-Methyl-8-azabicyclo[3.2.1]octan-6-OL
Reactant of Route 2
8-Methyl-8-azabicyclo[3.2.1]octan-6-OL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.